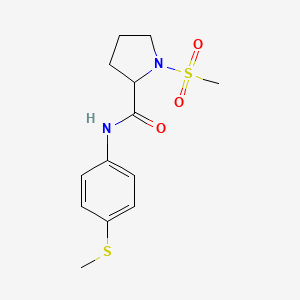

1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide

Description

1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide is a complex organic compound characterized by the presence of a pyrrolidine ring substituted with a methylsulfonyl group and a 4-(methylthio)phenyl group

Properties

IUPAC Name |

N-(4-methylsulfanylphenyl)-1-methylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S2/c1-19-11-7-5-10(6-8-11)14-13(16)12-4-3-9-15(12)20(2,17)18/h5-8,12H,3-4,9H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFHVFFVEIGPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Methylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base.

Attachment of the 4-(methylthio)phenyl Group: This can be accomplished through nucleophilic substitution reactions using 4-(methylthio)phenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide: shares structural similarities with other sulfonyl and thioether-containing compounds.

N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide: Lacks the methylsulfonyl group.

1-(methylsulfonyl)pyrrolidine-2-carboxamide: Lacks the 4-(methylthio)phenyl group.

Uniqueness

The presence of both the methylsulfonyl and 4-(methylthio)phenyl groups in 1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide imparts unique chemical and biological properties, making it distinct from other similar compounds

Biological Activity

1-(Methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide is . The compound features a pyrrolidine ring, a carboxamide functional group, and substituents that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Notably, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways. The inhibition of COX-2 has been linked to anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory conditions .

In vitro Studies

Research indicates that derivatives of pyrrolidine compounds exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that certain structural analogs can effectively suppress COX-2 activity with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

| Compound | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| 1-(Methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide | COX-2 | 0.04 ± 0.01 | |

| Celecoxib | COX-2 | 0.04 ± 0.01 |

In vivo Studies

In vivo studies have shown that similar compounds can induce tumor regression in animal models. For example, a related pyrrolidine derivative demonstrated significant efficacy in inhibiting tumor growth in xenograft models at doses as low as 15 mg/kg . These findings suggest potential applications in oncology.

Case Study 1: Anti-inflammatory Activity

A study involving the administration of pyrrolidine derivatives showed promising results in reducing inflammation in carrageenan-induced paw edema models. The tested compounds significantly reduced swelling compared to control groups, indicating their potential as anti-inflammatory agents .

Case Study 2: Cancer Therapeutics

In another study focused on cancer treatment, a compound structurally related to 1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide was evaluated for its ability to inhibit MDM2, a protein that regulates the tumor suppressor p53. The results indicated that the compound could effectively modulate p53 activity and induce apoptosis in cancer cells .

Q & A

Q. What are the critical steps in synthesizing 1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves:

Pyrrolidine Core Functionalization : Introduction of the methylsulfonyl group via sulfonylation using methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Carboxamide Formation : Coupling the modified pyrrolidine with 4-(methylthio)aniline using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .

Optimization Strategies :

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust solvent polarity (e.g., DCM vs. THF) to enhance yield during crystallization.

- Use catalytic Pd or Cu for potential stereochemical control in chiral intermediates .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the methylsulfonyl and methylthio groups. For example, the methylsulfonyl group shows a singlet at ~3.2 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z for C₁₄H₁₈N₂O₃S₂: 326.08) .

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond angles in the pyrrolidine ring .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Case Study : If in silico docking predicts high COX-2 affinity but in vitro assays show weak inhibition:

Re-evaluate Force Fields : Use molecular dynamics (MD) simulations to assess protein flexibility and solvation effects overlooked in rigid docking .

Probe Metabolite Stability : Test if metabolic degradation (e.g., cytochrome P450-mediated oxidation of the methylthio group) reduces activity .

Validate Binding : Use surface plasmon resonance (SPR) to measure real-time binding kinetics and compare with computational ΔG values .

Q. What strategies can improve the compound’s pharmacokinetic profile without altering its core pharmacophore?

- Methodological Answer :

- Structural Modifications :

- Bioisosteric Replacement : Substitute the methylthio group with a trifluoromethylsulfonyl group to enhance metabolic stability while retaining hydrophobicity .

- Prodrug Design : Introduce a hydrolyzable ester at the pyrrolidine nitrogen to improve oral bioavailability .

- Formulation Adjustments : Use nanoemulsions or liposomal carriers to enhance solubility and tissue penetration .

Q. How do researchers differentiate between on-target and off-target effects in cellular assays for this compound?

- Methodological Answer :

- CRISPR Knockout Models : Generate cell lines lacking the target protein (e.g., COX-2) to assess if bioactivity persists .

- Chemical Proteomics : Use affinity-based pull-down assays with a biotinylated analog to identify off-target binding partners .

- Dose-Response Analysis : Compare IC₅₀ values across multiple cell types; significant variation suggests off-target interactions .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s anti-inflammatory efficacy (in vitro vs. in vivo) be addressed?

- Methodological Answer :

- Hypothesis 1 : Poor in vivo bioavailability due to first-pass metabolism. Test : Administer the compound via intraperitoneal injection and measure plasma concentrations via LC-MS .

- Hypothesis 2 : Species-specific target variation. Test : Repeat assays in humanized mouse models expressing human COX-2 .

- Hypothesis 3 : Off-target immunosuppression. Test : Use RNA-seq to compare cytokine profiles in treated vs. untreated inflammation models .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 326.08 g/mol (C₁₄H₁₈N₂O₃S₂) | |

| LogP (Predicted) | 2.1 ± 0.3 (Schrödinger QikProp) | |

| COX-2 IC₅₀ | 12.4 µM (in vitro) vs. >50 µM (in vivo) | |

| Crystallographic Space Group | P2₁2₁2₁ (monoclinic, Z=4) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.